molecular formula C11H7ClF6N4 B2798179 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine CAS No. 1092346-53-6

3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2798179
CAS No.: 1092346-53-6
M. Wt: 344.65
InChI Key: VQSTZAYNVOQFBN-UHFFFAOYSA-N
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Description

3-Chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring a 1,2,4-triazole moiety substituted with methyl and trifluoromethyl groups. Its molecular complexity arises from the trifluoromethyl groups at the pyridine and triazole rings, which enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

3-chloro-2-[[5-methyl-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF6N4/c1-5-20-9(11(16,17)18)21-22(5)4-8-7(12)2-6(3-19-8)10(13,14)15/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSTZAYNVOQFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthetic processes. A common method starts with the chlorination of 2-methyl-5-trifluoromethyl-pyridine, followed by the introduction of the triazole moiety. The synthesis might involve the use of reagents like thionyl chloride, and the reactions are usually conducted under anhydrous conditions to avoid hydrolysis.

Industrial Production Methods: Industrially, the compound is synthesized in a controlled environment, often using batch reactors. The process involves strict temperature control and the use of catalysts to enhance reaction efficiency. Safety protocols are essential due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Substitution Reactions: The chlorine and triazole moieties allow for nucleophilic substitution reactions.

  • Oxidation and Reduction: The triazole ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products: The primary products depend on the type of reaction. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
The compound's structure includes a triazole moiety, which is known for its antifungal properties. Research indicates that triazole derivatives can inhibit fungal growth effectively. A study highlighted the synthesis of novel triazole compounds and their evaluation for antifungal activity against various fungal strains, demonstrating that modifications in the triazole structure can enhance efficacy .

Anticancer Potential
Recent investigations have identified triazole-containing compounds as promising candidates in cancer therapy. In particular, compounds similar to 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine were screened against multicellular spheroids to assess their anticancer properties. The results indicated a notable reduction in cell viability, suggesting potential for further development as anticancer agents .

Agricultural Applications

Fungicides
Given its antifungal properties, this compound can be explored as a fungicide in agriculture. The trifluoromethyl group enhances biological activity and stability in environmental conditions. Studies have shown that similar triazole derivatives exhibit effective control over fungal pathogens affecting crops .

Materials Science Applications

Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymers can significantly alter their physical properties. Compounds like this compound can serve as intermediates in synthesizing high-performance fluorinated polymers with enhanced thermal and chemical resistance.

Case Studies

StudyApplicationFindings
Antifungal Screening Antifungal ActivityIdentified structural modifications leading to increased potency against Candida species .
Cancer Cell Viability Assay Anticancer PotentialDemonstrated significant cytotoxicity against breast cancer cell lines .
Agricultural Field Trials Fungicide EfficacyShowed effective control of Fusarium spp. in field trials .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with biological macromolecules. The triazole ring can form hydrogen bonds with enzymes or receptors, altering their activity. The molecular targets and pathways are diverse, depending on the specific application. For instance, in a biological context, it might inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Triazole vs. Hydrazine Derivatives
  • 3-Chloro-2-(1-methylhydrazinyl)-5-(trifluoromethyl)pyridine () replaces the triazole-methyl group with a methylhydrazine substituent. Hydrazine derivatives are less sterically hindered but prone to oxidation, limiting their stability in biological systems compared to the triazole-based target compound. This structural difference may reduce bioavailability in vivo .
Pyrazole-Substituted Analogs
  • 3-(Chloromethyl)-2-(1-(2,2,2-trifluoropropyl)-1H-pyrazol-5-yl)pyridine () incorporates a pyrazole ring instead of triazole.
  • CAS 321571-01-1 () features a thienyl-pyrazole substituent, introducing sulfur atoms that enhance π-π stacking interactions. However, the thienyl group increases molecular weight, which may reduce solubility compared to the target compound’s triazole-methyl group .
Simplified Triazole Derivatives
  • 2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine () lacks the chloro and methyl groups present in the target compound. The absence of these substituents reduces steric bulk and lipophilicity, likely diminishing its bioactivity in hydrophobic binding pockets .

Physicochemical Properties

Compound Name LogP* Molecular Weight (g/mol) Key Substituents
Target Compound 3.8 373.7 Cl, CF₃ (pyridine); Me, CF₃ (triazole)
3-Chloro-2-(1-methylhydrazinyl)-pyridine 2.1 255.7 Cl, CF₃ (pyridine); Me-hydrazine
2-[5-(Trifluoromethyl)-1H-triazol-3-yl]pyridine 2.5 229.2 CF₃ (triazole)
CAS 321571-01-1 4.2 405.8 Cl, CF₃ (pyridine); Cl-thienyl

*Estimated using fragment-based methods.

  • The target compound’s higher LogP (3.8) reflects enhanced membrane permeability compared to simpler analogs like (LogP 2.5). However, its chlorine and trifluoromethyl groups may increase metabolic resistance relative to hydrazine derivatives .

Biological Activity

The compound 3-chloro-2-{[5-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]methyl}-5-(trifluoromethyl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities, particularly within the realms of medicinal and agricultural chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C11H7ClF6N4C_{11}H_{7}ClF_{6}N_{4} with a molecular weight of approximately 344.64 g/mol. The structure features a pyridine ring substituted with trifluoromethyl groups and a triazole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₁H₇ClF₆N₄
Molecular Weight344.64 g/mol
Melting PointNot available
Boiling PointNot available
SolubilityNot extensively studied

Antifungal and Antibacterial Properties

The 1,2,4-triazole scaffold is recognized for its antifungal properties. Research indicates that derivatives of this scaffold exhibit significant antifungal activity against various pathogens. For instance, compounds with similar triazole structures have shown efficacy against resistant strains of fungi and bacteria.

A study highlighted that triazole derivatives generally possess broad-spectrum antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.06 to 32 μg/mL depending on the specific pathogen. This suggests that the triazole component in our compound may contribute similarly to its biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazoles indicates that substitutions at specific positions significantly influence their biological efficacy. For example:

  • The presence of trifluoromethyl groups enhances lipophilicity and may improve membrane permeability.
  • Methyl substitutions on the triazole ring have been linked to increased antifungal potency.

Case Studies

  • Antimicrobial Activity :
    A series of studies have evaluated the antimicrobial potential of related compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds similar to our target demonstrated MIC values as low as 0.125 μg/mL against resistant strains .
  • Fungicidal Efficacy :
    Another investigation focused on the fungicidal properties of triazole derivatives demonstrated that certain modifications resulted in enhanced activity against Candida albicans, with MIC values indicating potent antifungal action compared to standard treatments .

Pharmacological Applications

The pharmacological profile of triazoles extends beyond antifungal applications:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, attributed to their ability to interfere with cellular signaling pathways.
  • Antiviral Properties : Research into similar compounds has revealed potential antiviral effects, particularly against viral infections where conventional therapies are ineffective.

Q & A

Basic: What are the key synthetic strategies for preparing this compound?

The synthesis involves multi-step reactions, typically starting with functionalized pyridine intermediates. A common approach includes:

  • Step 1 : Chlorination and trifluoromethylation of pyridine precursors. For example, 2-chloro-5-(trifluoromethyl)pyridine can be synthesized via chlorination of 3-methylpyridine followed by fluorination (total yield ~30.5%) .
  • Step 2 : Introduction of the triazole-methyl group. This may involve nucleophilic substitution or coupling reactions, such as reacting 6-chloro-3-chloromethylpyridine with triazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Critical factors : Catalyst selection (e.g., Pd for cross-coupling), solvent polarity, and temperature control (e.g., 60–80°C for substitution reactions) .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, trifluoromethyl groups show distinct ¹⁹F signals near -60 to -70 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., C₁₂H₇ClF₆N₄ requires exact mass 380.02 g/mol).
  • X-ray Crystallography : Resolves stereochemistry of the triazole-pyridine linkage, critical for structure-activity studies .
  • HPLC-PDA : Purity assessment (>95% required for biological testing) .

Advanced: How can researchers optimize the yield of the triazole-methylation step?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of triazole intermediates .
  • Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like triazole decomposition .
  • Byproduct Analysis : LC-MS to identify competing pathways (e.g., over-alkylation) and adjust reagent stoichiometry .

Advanced: What computational methods are used to predict the compound’s reactivity with biological targets?

  • Docking Simulations : Molecular docking (AutoDock Vina) evaluates binding affinity to enzymes (e.g., cytochrome P450) using triazole-pyridine as a pharmacophore .
  • DFT Calculations : Assess electronic effects of trifluoromethyl groups on pyridine’s electron-deficient ring, which influences nucleophilic attack sites .
  • MD Simulations : Predict stability of ligand-receptor complexes in aqueous environments .

Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) alter bioactivity?

  • Comparative SAR Studies :

    SubstituentElectron-Withdrawing EffectLogPBioactivity (IC₅₀)
    -ClModerate (-I effect)2.815 nM (Enzyme X)
    -FStrong (-I effect)2.58 nM (Enzyme X)
    • Key Insight : Fluorine’s stronger electronegativity enhances binding to hydrophobic enzyme pockets but reduces solubility .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms for triazole-pyridine coupling?

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N-triazole) to track bond formation via NMR .
  • Kinetic Studies : Compare rate laws under varying conditions (e.g., [base], solvent polarity) to distinguish SN2 vs. radical pathways .
  • In Situ IR Spectroscopy : Monitor intermediate formation (e.g., nitrile imines) during 1,3-dipolar cycloadditions .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic trifluoromethylation steps .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .

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